2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation of 4-bromoaniline with 6-ethoxysalicylaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-ethoxyphenol
- 2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol
- 2-{(E)-[(4-methylphenyl)imino]methyl}-6-ethoxyphenol
Uniqueness
2-{(E)-[(4-bromophenyl)imino]methyl}-6-ethoxyphenol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest in various research applications .
Properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-5-3-4-11(15(14)18)10-17-13-8-6-12(16)7-9-13/h3-10,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCGFLQEOFLCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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